Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate
Description
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate is a cyclopropane derivative characterized by a para-methyl-substituted aromatic ring (p-tolyl) and a methyl ester group. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The compound's trans-configuration ensures spatial orientation of the substituents, influencing its electronic and steric properties. Cyclopropane derivatives are widely studied for their unique ring strain and applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis. For example, the p-tolyl group in this compound has been linked to enhanced TNF-α inhibitory activity in kinase inhibitors .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-8-3-5-9(6-4-8)10-7-11(10)12(13)14-2/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
UZLFTBIQJWSGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological compounds.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the nature of the compound it interacts with. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Para- vs. Meta-Tolyl Substitution
Replacing the p-tolyl group with a m-tolyl (meta-methyl) group, as seen in Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate (CAS 114095-56-6, C₁₃H₁₆O₂), reduces biological activity. The para position optimizes electronic interactions with target enzymes, whereas meta substitution disrupts binding geometry .
Aromatic Ring Substituents Beyond Methyl
Evidence from TNF-α inhibitor studies shows that replacing the p-tolyl methyl group with bulkier substituents (e.g., 4-chloro, 4-bromo, or 4-trifluoromethyl) decreases potency by up to 90%. This highlights the importance of the methyl group’s steric and electronic compatibility in maintaining activity .
Ester Group Variations
Methyl vs. Ethyl Esters
Methyl esters generally exhibit higher reactivity in hydrolysis reactions compared to ethyl esters due to reduced steric hindrance. For instance, Methyl trans-2-phenylcyclopropanecarboxylate (CAS 5861-31-4, C₁₁H₁₂O₂) has a molecular weight of 176.21 g/mol , whereas its ethyl analog (Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate) has a molecular weight of 190.24 g/mol . The ethyl group may enhance lipophilicity but reduce metabolic stability .
Cyclopropane Ring Modifications
Phenyl vs. p-Tolyl Substitution
Replacing the p-tolyl group with a phenyl ring (as in Methyl trans-2-phenylcyclopropanecarboxylate) eliminates the methyl group’s electron-donating effects, reducing binding affinity in kinase inhibition assays. This underscores the para-methyl group’s role in stabilizing charge-transfer interactions .
Stereochemical Considerations
The trans-configuration of the cyclopropane ring is critical.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate | C₁₂H₁₄O₂ | 190.24 | Not Provided | p-Tolyl, Methyl Ester |
| Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate | C₁₃H₁₆O₂ | 204.26 | 114095-56-6 | m-Tolyl, Ethyl Ester |
| Methyl trans-2-phenylcyclopropanecarboxylate | C₁₁H₁₂O₂ | 176.21 | 5861-31-4 | Phenyl, Methyl Ester |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate, and how can stereochemical purity be ensured?
- Methodology : The synthesis of cyclopropanecarboxylates often involves cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed methods. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Rh or Cu complexes) are critical. Post-synthesis, stereochemical purity should be validated using chiral HPLC or NMR analysis with shift reagents (e.g., Eu(hfc)₃) .
- Data Validation : Compare optical rotation values with literature benchmarks and confirm enantiomeric excess (ee) via polarimetry or chiral chromatography .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Analytical Techniques :
- NMR : Analyze and NMR spectra for diagnostic cyclopropane ring signals (e.g., δ 1.2–2.0 ppm for ring protons) and ester carbonyl signals (δ 165–175 ppm).
- HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with mass accuracy < 5 ppm .
- X-ray Crystallography : Resolve crystal structures to verify trans-configuration and torsional angles .
Q. What are the key stability challenges for this compound under storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Cyclopropane rings are prone to ring-opening under acidic/basic conditions; thus, storage in inert atmospheres (N₂) at –20°C is recommended .
Advanced Research Questions
Q. How does this compound interact with biological targets in pesticide applications, and what are its structure-activity relationships (SAR)?
- Experimental Design :
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinity with insect sodium channels.
- In Vitro Assays : Test toxicity against pest species (e.g., Helicoverpa armigera) and correlate substituent effects (e.g., p-Tolyl vs. phenyl groups) with bioactivity .
Q. What strategies mitigate oxidative degradation of this compound in photolytic environments?
- Methodology :
- Photostability Testing : Expose samples to UV light (λ = 254 nm) and quantify degradation products via GC-MS.
- Additive Screening : Evaluate antioxidants (e.g., BHT, vitamin E) for stabilizing effects. Cyclopropane esters with electron-withdrawing groups show enhanced stability .
Q. How can enantioselective synthesis of this compound be scaled for preclinical studies while maintaining ee > 98%?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
